molecular formula C12H11N3O2 B14593433 2-Amino-7-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol CAS No. 61466-25-9

2-Amino-7-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol

Cat. No.: B14593433
CAS No.: 61466-25-9
M. Wt: 229.23 g/mol
InChI Key: VJFDCBRHFDHCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7-methyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol is a complex organic compound with a unique structure that combines elements of both benzopyran and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-methyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol typically involves multi-step reactions. One common method includes the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . Another approach involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-methyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol can undergo various types of chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

2-Amino-7-methyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing into its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-7-methyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets are still under investigation, but they likely involve modulation of signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-7-methyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol apart from similar compounds is its unique structural combination of benzopyran and pyrimidine elements

Properties

CAS No.

61466-25-9

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

2-amino-7-methyl-5H-chromeno[4,3-d]pyrimidin-5-ol

InChI

InChI=1S/C12H11N3O2/c1-6-3-2-4-7-9-8(5-14-12(13)15-9)11(16)17-10(6)7/h2-5,11,16H,1H3,(H2,13,14,15)

InChI Key

VJFDCBRHFDHCRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC(=NC=C3C(O2)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.